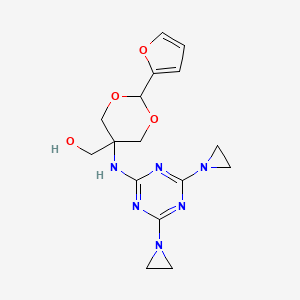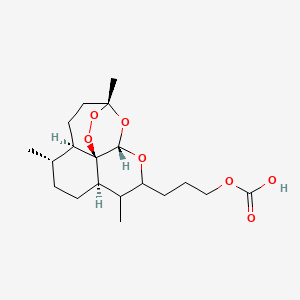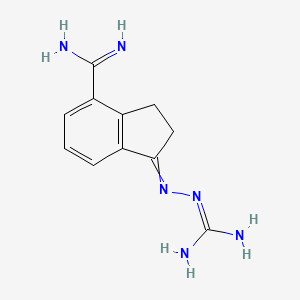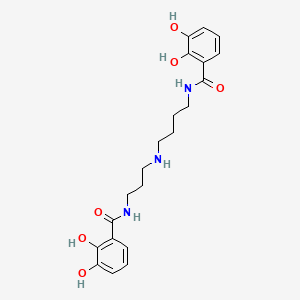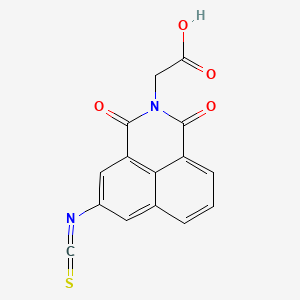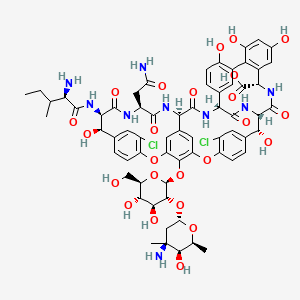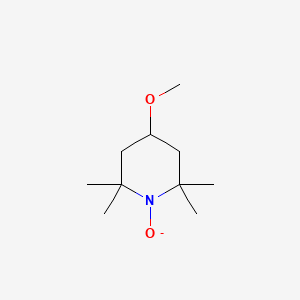
(25S)-25,27-Dihydrophysalin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(25S)-25,27-Dihydrophysalin A is a naturally occurring compound belonging to the physalin family, which are steroidal lactones primarily isolated from plants of the Solanaceae family. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (25S)-25,27-Dihydrophysalin A typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include selective reduction, oxidation, and lactonization reactions. The reaction conditions often require specific catalysts and reagents to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of plant cell cultures or microbial fermentation, to produce the compound in larger quantities. These methods are optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (25S)-25,27-Dihydrophysalin A undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, typically employing reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can introduce new substituents into the molecule, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(25S)-25,27-Dihydrophysalin A has a wide range of scientific research applications:
Chemistry: Used as a model compound to study steroidal lactone chemistry and reaction mechanisms.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anti-tumor treatments.
Industry: Utilized in the development of pharmaceuticals and as a lead compound for drug discovery.
Mechanism of Action
The mechanism of action of (25S)-25,27-Dihydrophysalin A involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of various enzymes and receptors, leading to its biological effects. For instance, it may inhibit inflammatory pathways by targeting key enzymes involved in the production of pro-inflammatory mediators.
Comparison with Similar Compounds
- Physalin B
- Physalin D
- Physalin F
Comparison: (25S)-25,27-Dihydrophysalin A is unique due to its specific stereochemistry and functional groups, which contribute to its distinct biological activities. Compared to other physalins, it may exhibit different potency and selectivity in its biological effects, making it a valuable compound for further research and development.
Properties
CAS No. |
120849-18-5 |
|---|---|
Molecular Formula |
C28H32O10 |
Molecular Weight |
528.5 g/mol |
IUPAC Name |
(1S,2S,3R,5R,6S,7R,14R,15S,18R,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone |
InChI |
InChI=1S/C28H32O10/c1-12-21(32)36-17-11-23(12,2)19-20(31)27(35)18-14(24(3)13(10-15(18)29)6-5-7-16(24)30)8-9-26(34)22(33)37-25(17,4)28(19,26)38-27/h5,7,10,12,14-15,17-19,29,34-35H,6,8-9,11H2,1-4H3/t12-,14+,15-,17-,18+,19+,23-,24+,25+,26+,27-,28+/m1/s1 |
InChI Key |
QFAOFAWTSOFSQA-HRLARMCRSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)O[C@@H]2C[C@]1([C@@H]3C(=O)[C@]4([C@H]5[C@H](CC[C@]6([C@]3([C@]2(OC6=O)C)O4)O)[C@@]7(C(=C[C@H]5O)CC=CC7=O)C)O)C |
SMILES |
CC1C(=O)OC2CC1(C3C(=O)C4(C5C(CCC6(C3(C2(OC6=O)C)O4)O)C7(C(=CC5O)CC=CC7=O)C)O)C |
Canonical SMILES |
CC1C(=O)OC2CC1(C3C(=O)C4(C5C(CCC6(C3(C2(OC6=O)C)O4)O)C7(C(=CC5O)CC=CC7=O)C)O)C |
melting_point |
272-273°C |
physical_description |
Solid |
Synonyms |
physalin O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



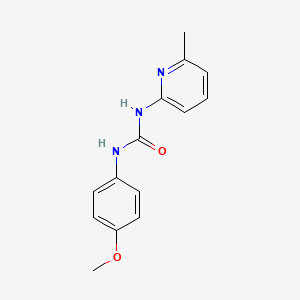
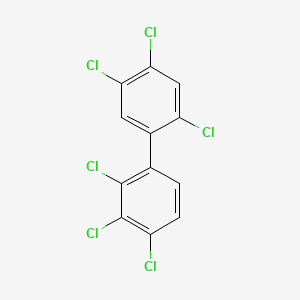
![Benzo[a]pyrene-9,10-oxide](/img/structure/B1215912.png)


